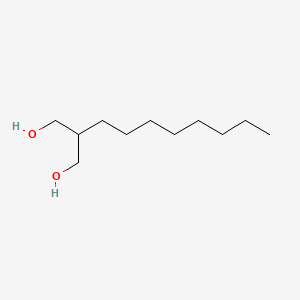

2-辛基丙烷-1,3-二醇

描述

Synthesis Analysis

The synthesis of 1,3-diols, which includes 2-Octylpropane-1,3-diol, has been a subject of extensive research. Recent advancements have focused on the enzyme-catalyzed synthesis of chiral 1,3-diols . One-pot strategies, where several reactions are conducted sequentially in the same reaction vessel without the isolation of intermediates, have also been highlighted .Molecular Structure Analysis

The molecular structure of 2-Octylpropane-1,3-diol consists of a three-carbon backbone with two hydroxyl groups attached at the first and third carbon atoms, and an octyl group attached at the second carbon atom.Chemical Reactions Analysis

Diols, including 2-Octylpropane-1,3-diol, can undergo a variety of reactions. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .科学研究应用

1. 合成与结构研究

2-辛基丙烷-1,3-二醇及其衍生物已被用于合成各种化合物。例如,2-[(蒽-9-基亚甲基)氨基]-2-甲基丙烷-1,3-二醇 (AMD) 已被合成并表征其抗癌活性和分子对接研究 (Pavitha 等人,2017)。此类研究对于新药化合物的发展至关重要。

2. 物理化学和热力学

与 2-辛基丙烷-1,3-二醇相关的化合物的物理性质已得到广泛研究。对支链脂肪族二醇(包括 2-辛基丙烷-1,3-二醇衍生物)的研究集中于它们在不同条件下的摩尔体积和压缩,为化学工程和材料科学中的应用提供了有价值的数据 (Cibulka,2014)。

3. 催化应用

2-辛基丙烷-1,3-二醇及其类似物已被用作化学合成中的催化剂。例如,源自 2-羟基丙烷-1,3-二基的双阳离子熔盐被用来有效地加速各种化合物在绿色条件下的合成 (Nazari 等人,2022)。这些进步有助于更可持续和环保的化学过程。

4. 二醇的微生物生产

2-辛基丙烷-1,3-二醇与 1,3-丙二醇等二醇密切相关,后者在生物技术领域很重要。二醇的微生物生产是一个不断发展的研究领域,重点是将可再生材料生物转化为有价值的化学品 (Zeng & Sabra,2011)。这项研究对于开发生物基化学品和燃料至关重要。

未来方向

The production of 1,3-diols, including 2-Octylpropane-1,3-diol, from renewable feedstocks by green processes is attracting wide attention . Future research will likely focus on developing more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors .

属性

IUPAC Name |

2-octylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJCWGKTESNSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311454 | |

| Record name | 2-octylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74971-70-3 | |

| Record name | NSC243513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-octylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

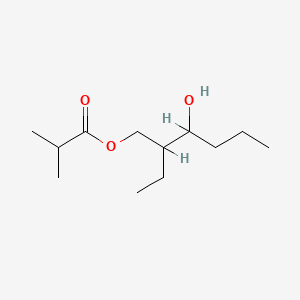

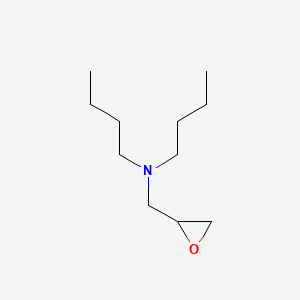

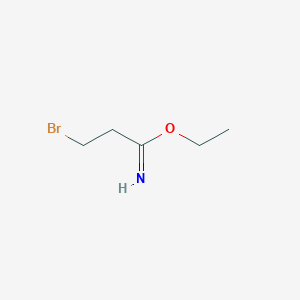

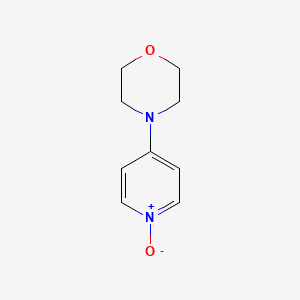

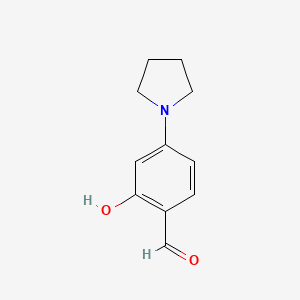

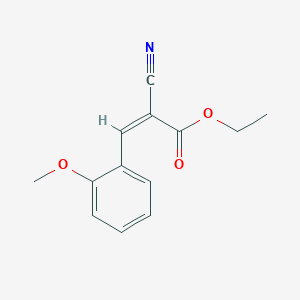

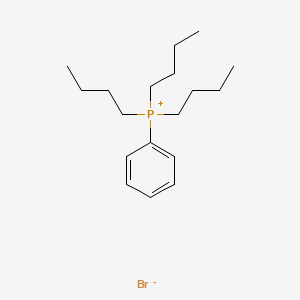

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

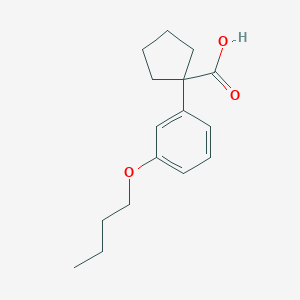

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)